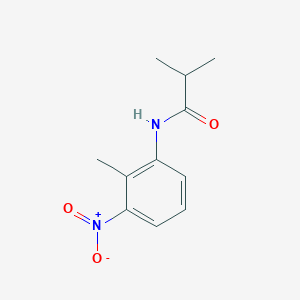![molecular formula C17H22ClNO B4407924 [3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride](/img/structure/B4407924.png)
[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride
Vue d'ensemble
Description
[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride, also known as BPP, is a chemical compound that has been widely used in scientific research. BPP is a tertiary amine that has been synthesized and studied for its potential use as a drug delivery agent and as a tool for investigating the function of ion channels in cells.
Mécanisme D'action
[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride acts as an ion channel blocker by binding to the channel and preventing the flow of ions through the channel. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the interaction of the biphenyl group with the channel's pore. This interaction blocks the flow of ions through the channel, leading to a decrease in channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ion channel blocking activity, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride in lab experiments is its specificity for certain types of ion channels. By selectively blocking these channels, researchers can gain insights into the function of these channels and their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are many future directions for research on [3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the development of new analogs of this compound that have improved specificity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
[3-(4-biphenylyloxy)propyl]dimethylamine hydrochloride has been widely used in scientific research as a tool for investigating the function of ion channels in cells. Ion channels are proteins that are responsible for regulating the flow of ions across cell membranes, and they play a critical role in many physiological processes, including muscle contraction, nerve transmission, and hormone secretion. This compound has been shown to be a potent inhibitor of several types of ion channels, including the voltage-gated potassium channel and the calcium-activated potassium channel. By blocking these channels, this compound can provide insights into the function of ion channels and their role in various physiological processes.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(4-phenylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-6-14-19-17-11-9-16(10-12-17)15-7-4-3-5-8-15;/h3-5,7-12H,6,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJDOMGQOLOKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4407852.png)
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![1-{2-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4407864.png)

![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
![4-[3-(phenylthio)propyl]morpholine hydrochloride](/img/structure/B4407882.png)

![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4407906.png)
![2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4407916.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4407921.png)

![3-{[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B4407946.png)
![2-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4407948.png)